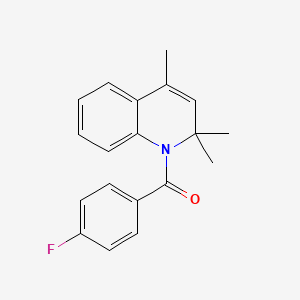

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines This compound is characterized by the presence of a 4-fluorobenzoyl group attached to a dihydroquinoline ring system

Métodos De Preparación

The synthesis of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C26H21F2NO3

- Molar Mass : 433.45 g/mol

- CAS Number : 332019-39-3

The compound features a 4-fluorobenzoyl group attached to a dihydroquinoline ring system, which contributes to its reactivity and biological activity.

Chemistry

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized as a reagent in various organic transformations.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce new functional groups into organic molecules. |

| Condensation Reactions | Forms larger molecules through the combination of smaller ones. |

Biology

The compound has been investigated for its potential biological activities. Studies suggest it may possess antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it inhibited cell proliferation effectively, with IC50 values ranging from 10 to 30 µM depending on the cell type.

Table 2: Biological Activities of the Compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Significant inhibition of cancer cell growth in vitro. |

Medicine

Research is ongoing into the compound's potential as a pharmaceutical intermediate for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Mechanism of Action

The fluorobenzoyl group enhances the compound's interaction with biological membranes and proteins, potentially leading to observed biological activities such as enzyme inhibition or disruption of cellular processes.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for creating durable materials with specific performance characteristics.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparación Con Compuestos Similares

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds such as:

4-Fluorobenzoyl chloride: Used in similar synthetic applications but lacks the quinoline ring system.

2,2,4-Trimethyl-1,2-dihydroquinoline: Shares the quinoline ring system but lacks the fluorobenzoyl group.

Fluorobenzene: Contains the fluorobenzoyl group but lacks the quinoline ring system.

Actividad Biológica

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the 2,2,4-trimethyl-1,2-dihydroquinoline class of compounds. This class is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

- Molecular Formula : C15H16FNO

- Molecular Weight : 247.29 g/mol

- CAS Number : 147-47-7

Antioxidant Activity

Recent studies indicate that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant properties. For instance, the compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress in liver models by decreasing levels of reactive oxygen species (ROS) and enhancing antioxidant enzyme activity. This suggests that this compound may also possess similar protective effects against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of dihydroquinoline derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-κB). The specific effects of this compound on inflammation remain to be fully elucidated; however, its structural similarity to other active derivatives suggests promising anti-inflammatory activity .

Study on Hepatoprotective Effects

A study involving the administration of dihydroquinoline derivatives in models of acetaminophen-induced liver injury demonstrated a reduction in markers of oxidative stress and inflammation. The compound was able to normalize liver enzyme levels and histopathological changes associated with liver damage. This suggests that similar derivatives could be beneficial in hepatoprotection .

Antioxidant Efficacy Evaluation

Another investigation focused on evaluating the antioxidant capacity of hydroxylated derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline. The study found that certain modifications significantly enhanced antioxidant activity compared to the parent compound. These findings support the exploration of further modifications to enhance the biological efficacy of this compound .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(4-fluorophenyl)-(2,2,4-trimethylquinolin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO/c1-13-12-19(2,3)21(17-7-5-4-6-16(13)17)18(22)14-8-10-15(20)11-9-14/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMKLRCQHKEHNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.